molecular formula C16H15N3O3 B2596012 N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide CAS No. 1286697-49-1

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2596012
CAS No.: 1286697-49-1
M. Wt: 297.314
InChI Key: FURHOHGSCPGQQB-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a compound with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Research studies have focused on synthesizing derivatives of similar quinoline and isoxazole compounds to evaluate their biological activities.

  • Cytotoxic Activity Against Cancer Cells : A study by Bu et al. (2001) explored the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains from aminoanthraquinones. These compounds demonstrated varying levels of cytotoxicity against in vivo subcutaneous colon 38 tumors in mice, with specific carboxamide derivatives showing substantial growth delays and others displaying curative activity in this refractory model, highlighting their potential as anticancer agents (Bu et al., 2001).

  • Anticonvulsant Activity : Another research direction involves the synthesis of quinazolinone derivatives, as investigated by Noureldin et al. (2017). They designed N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and evaluated their anticonvulsant activity, revealing that several new quinazolinones exhibited good anticonvulsant properties in comparison to reference drugs (Noureldin et al., 2017).

  • Antimicrobial Agents : Desai et al. (2011) synthesized a series of quinazolinone and thiazolidinone derivatives and screened them for in vitro antibacterial and antifungal activities. These studies are fundamental in developing new antibiotics and understanding the structural requirements for antimicrobial efficacy (Desai et al., 2011).

  • Regioselectivity in Chemical Synthesis : The study of regioselectivity in chemical reactions involving quinoline derivatives, such as the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, is crucial for synthesizing pharmacologically active compounds with desired properties. This research provides insights into the mechanisms and optimal conditions for selective reactions, potentially leading to the discovery of novel drugs (Batalha et al., 2019).

Properties

IUPAC Name

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-8-6-14(19-22-8)16(21)17-11-4-5-12-9(2)10(3)15(20)18-13(12)7-11/h4-7H,1-3H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURHOHGSCPGQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)C(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.